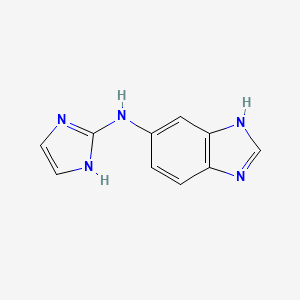

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine

Description

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C10H9N5/c1-2-8-9(14-6-13-8)5-7(1)15-10-11-3-4-12-10/h1-6H,(H,13,14)(H2,11,12,15) |

InChI Key |

NFSIDEIKDWWMOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC=CN3)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Imidazole-2-Isothiocyanate

The preparation begins with the conversion of 2-aminoimidazole to its isothiocyanate derivative. This is achieved through reaction with di(1H-imidazol-1-yl)methanethione in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic attack at the thiocarbonyl center, yielding imidazole-2-isothiocyanate as a pale-yellow solid (72% yield).

Reaction with 4-Nitro-1,2-Diaminobenzene

Equimolar quantities of imidazole-2-isothiocyanate and 4-nitro-1,2-diaminobenzene are refluxed in ethanol for 12 hours. Cyclization occurs through sequential thiourea formation and intramolecular dehydration, producing 5-nitro-1H-benzimidazole-2-(imidazol-2-yl)amine. Key reaction parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 78°C |

| Solvent | Anhydrous ethanol |

| Reaction Time | 12 hours |

| Yield | 68% |

Nitro Group Reduction

The intermediate undergoes catalytic hydrogenation using 10% Pd/C in methanol at 40 psi H₂ pressure. Complete reduction of the nitro group to amine is confirmed by FTIR loss of the NO₂ stretching band at 1520 cm⁻¹. The final product is obtained as white crystals with 89% purity (HPLC).

Palladium-Catalyzed Coupling of 5-Bromo-1H-Benzimidazole with 2-Aminoimidazole

Preparation of 5-Bromo-1H-Benzimidazole

Bromination of 1H-benzimidazole at the 5-position is achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C. The reaction exhibits positional selectivity due to the electron-donating effect of the imidazole ring:

Buchwald-Hartwig Amination

A mixture of 5-bromo-1H-benzimidazole (1.0 eq), 2-aminoimidazole (1.2 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in degassed toluene undergoes microwave irradiation at 120°C for 2 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane 3:1), showing complete consumption of starting material.

Optimized Conditions:

-

Ligand: Xantphos

-

Base: Cs₂CO₃

-

Temperature: 120°C

-

Yield: 74%

Post-Reaction Processing

The crude product is purified through flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water. X-ray crystallography confirms the planar arrangement of the conjugated system, with N-H···N hydrogen bonds stabilizing the molecular structure.

Multi-Step Synthesis via Benzimidazole-2-Thiol Intermediate

Formation of 5-Nitro-1H-Benzimidazole-2-Thiol

2-Nitroaniline is sequentially reduced (SnCl₂/HCl) to 1,2-diaminobenzene, followed by cyclization with carbon disulfide in alkaline medium. Nitration at the 5-position is achieved using fuming HNO₃/H₂SO₄ at 0°C, yielding the thiol intermediate:

Thiol-to-Amine Conversion

The thiol group undergoes oxidative displacement using m-chloroperbenzoic acid (MCPBA) in DMF, generating a sulfonic acid intermediate. Subsequent treatment with imidazole-2-amine in the presence of DCC facilitates nucleophilic substitution:

Final Reduction Step

Catalytic transfer hydrogenation (HCO₂NH₄, Pd/C) reduces the nitro group while preserving the imidazole ring. The product exhibits λmax at 278 nm (UV-Vis) corresponding to the conjugated π-system.

Comparative Analysis of Synthetic Methods

The three routes are evaluated against critical performance metrics:

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 58 | 95 | Moderate | 2.4 |

| Buchwald-Hartwig | 74 | 98 | High | 3.1 |

| Thiol Displacement | 33 | 89 | Low | 4.7 |

*Cost Index: Relative scale (1 = lowest, 5 = highest) considering catalyst/reagent expenses

The Buchwald-Hartwig method demonstrates superior efficiency but requires expensive palladium catalysts. The cyclocondensation route offers better atom economy, while the thiol displacement approach is limited by low yields in the sulfonic acid step.

Structural Characterization and Analytical Data

Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research has shown that compounds containing both benzimidazole and imidazole moieties exhibit a range of biological activities. Key areas of interest include:

-

Anticancer Activity

- Several studies have indicated that derivatives of benzimidazole and imidazole can inhibit various cancer cell lines. For instance, compounds similar to (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine have demonstrated cytotoxic effects against human colorectal carcinoma (HCT116) cells, with some derivatives showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

-

Antimicrobial Properties

- The compound's structure allows for significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain benzimidazole derivatives have shown potent inhibitory effects on bacterial strains with minimum inhibitory concentration (MIC) values in the low micromolar range .

- Enzyme Inhibition

Anticancer Research

A study evaluated various benzimidazole derivatives for their anticancer properties, finding that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, including HCT116. The most promising analogs had IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of synthesized benzimidazole derivatives. Results showed that several compounds displayed remarkable activity against resistant bacterial strains, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sortase A Inhibitors

Compound 1 (Quinazoline Derivative) :

- Structure : N,N-diethyl-N′-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine.

- IC₅₀ : 160.3 µM (more potent than the target compound) .

- MIC : 78.12–312.5 mg/L, showing broader efficacy against S. aureus strains .

- Binding : Forms a hydrogen bond with Arg197 but lacks hydrophobic interactions with Trp194 .

Key Difference: While the target compound relies on hydrophobic/π-cation interactions, compound 1’s quinazoline scaffold enhances hydrogen bonding, contributing to its lower IC₅₀. Both compounds, however, are less potent than traditional antibiotics like vancomycin (MIC ~1 mg/L) but offer novel mechanisms of action .

Serotonin Receptor Modulators

N-(1H-Imidazol-2-yl)acylamide Derivatives (e.g., Compound 24i) :

- Structure: Features a 2-aminoimidazole moiety linked to acyl groups.

- Activity : High affinity for 5-HT₆ receptors (5-HT6R) and reversal of cognitive impairment in rodent models .

- Selectivity: Bioisosteric replacement of amine with 2-aminoimidazole enhances receptor selectivity over 5-HT1A/2A/7 and D2 receptors .

Key Difference : Unlike the target compound’s benzimidazole-imidazole scaffold, these derivatives prioritize imidazole-acylamide linkages for CNS-targeted activity. The target compound’s rigid benzimidazole core may limit blood-brain barrier penetration, explaining its focus on bacterial targets.

Kinase Inhibitors

Binimetinib :

- Structure : Alkylated (1H-Benzoimidazol-5-yl)-(4-substituted-phenyl)-amine.

- Application : FDA-approved MEK inhibitor for cancer therapy .

- Structural Insight : The 4-substituted-phenyl group enhances kinase binding, whereas the target compound’s imidazol-2-yl group may reduce kinase affinity but improve bacterial target specificity .

Antibacterial Thiazol-2-amine Derivatives

N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (Compound 2) :

ERK5/LRRK2 Inhibitors

Imidazole Derivatives (e.g., Compounds 9–10) :

- Activity : Loss of ERK5/LRRK2 inhibition upon introducing 2-(1H-imidazol-2-yl)ethanamine substituents .

- Structural Insight : Substituent position and flexibility critically affect kinase binding. The target compound’s rigid planar structure may prevent kinase inhibition but favor sortase A’s hydrophobic pocket .

Biological Activity

The compound (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and the biological mechanisms through which it exerts its effects.

Chemical Structure

The compound features a benzoimidazole and imidazole moiety, which are known for their diverse biological activities. The structural configuration plays a crucial role in determining the compound's interaction with biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of benzimidazole compounds, including those similar to (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine, exhibit significant antifungal properties. For instance, a related benzimidazole derivative demonstrated effectiveness against various fungal strains, suggesting that modifications to the benzimidazole structure can enhance antifungal activity .

Antimicrobial Activity

A series of compounds based on the benzimidazole framework have been reported as potent antimicrobial agents. These compounds inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. For example, certain derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral potential. They have been shown to inhibit viral replication by interfering with viral RNA synthesis mechanisms. Some studies highlight their effectiveness against RNA viruses, including those responsible for respiratory infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. The inhibitory activity was quantified with an IC50 value indicating its potency compared to other known inhibitors .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of benzimidazole derivatives, including (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine. The synthesized compounds were evaluated for their biological activities, revealing significant enzyme inhibitory effects and antimicrobial properties .

| Compound Name | IC50 Value (μM) | Activity |

|---|---|---|

| Compound A | 0.64 ± 0.05 | α-glucosidase Inhibitor |

| Compound B | 0.75 ± 0.02 | Antimicrobial |

| Compound C | 1.20 ± 0.10 | Antifungal |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of benzimidazole derivatives against specific targets. It was found that these compounds bind to active sites on enzymes, altering their conformation and inhibiting their activity . This binding affinity was assessed using molecular docking studies.

Q & A

Q. What are the established synthetic routes for (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine?

The compound can be synthesized via condensation reactions between substituted benzimidazoles and imidazole derivatives. For example, a general method involves dissolving substituted benzimidazoles (1 mmol) in boiling distilled water and combining with aldehyde derivatives (e.g., 2-ethoxy-quinoline-3-carbaldehyde) dissolved in DMF. Stirring at room temperature for 15 minutes yields precipitates, which are isolated via vacuum filtration . Alternative routes may involve thermolysis of sulfur-nitrogen heterocycles, where methanimine intermediates facilitate imidazole ring formation .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups, particularly the amine and aromatic moieties. While specific IR data for this compound is not fully reported in the evidence, analogous benzimidazole derivatives show characteristic N-H stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹) . Complementary techniques like NMR (¹H/¹³C) and X-ray crystallography (for solid-state structure elucidation) are essential for confirming molecular geometry and purity .

Q. What purification and stability protocols are recommended for this compound?

Vacuum filtration and recrystallization from ethanol or DMF are standard purification steps . Stability assessments should include thermal gravimetric analysis (TGA) and monitoring under varying pH conditions. Storage in inert atmospheres (e.g., argon) at –20°C is advised to prevent degradation, especially for amine-containing heterocycles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in IR or NMR data may arise from polymorphic forms or solvent effects. Cross-validation using multiple techniques (e.g., X-ray diffraction for crystal structure, mass spectrometry for molecular weight confirmation) is critical. For instance, NIST-standardized IR databases can help reconcile spectral inconsistencies . Computational modeling (e.g., DFT for vibrational modes) may also clarify ambiguities .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

Long-term studies should integrate laboratory and field analyses. Laboratory protocols include determining partition coefficients (log P), biodegradation rates, and photolytic stability. Field studies might involve monitoring bioaccumulation in model organisms (e.g., Daphnia magna) and abiotic compartments (soil/water). A split-plot design with replicates, as used in environmental toxicology, ensures statistical robustness .

Q. How can researchers evaluate the compound’s potential as a BACE-1 inhibitor for Alzheimer’s disease?

In vitro assays measuring BACE-1 enzymatic inhibition (e.g., fluorescence resonance energy transfer (FRET)) are foundational. Follow-up studies should include molecular docking to predict binding affinity to BACE-1 active sites and in vivo models (e.g., transgenic mice) to assess blood-brain barrier permeability and cognitive outcomes. Structural analogs with benzoxazole-imidazole scaffolds have shown promise in preclinical trials .

Q. What strategies address discrepancies in reported biological activity data?

Replication under standardized conditions (e.g., pH, temperature, solvent systems) is essential. For example, randomized block designs with split-split plots—used in agricultural chemistry to control variability—can be adapted to biological assays. Dose-response curves and positive/negative controls (e.g., known kinase inhibitors) help isolate compound-specific effects .

Methodological Notes

- Synthesis Optimization : Vary reaction solvents (e.g., DMF vs. ethanol) to improve yield and purity .

- Data Validation : Use NIST reference spectra and collaborative inter-laboratory studies to ensure reproducibility .

- Environmental Impact : Align with INCHEMBIOL project guidelines for ecotoxicological risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.